1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its indolium core, which is substituted with a phenylhydrazinylidene group and a perchlorate anion. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate typically involves the reaction of 1,3,3-trimethylindolenine with phenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to form the indolium core. The final step involves the addition of perchloric acid to yield the perchlorate salt of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The phenylhydrazinylidene group can undergo substitution reactions, where different substituents replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different substituents on the indolium core.
Scientific Research Applications
1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s indolium core and phenylhydrazinylidene group enable it to interact with various enzymes and receptors, potentially modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: Shares a similar indolium core but lacks the phenylhydrazinylidene group.
1,3,3-Trimethyl-2-[(2-methyl-2-phenylhydrazinylidene)methyl]-3H-indolium methyl sulfate: Similar structure with a different counterion (methyl sulfate instead of perchlorate).
Uniqueness
1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the perchlorate anion also influences its solubility and stability, differentiating it from other similar compounds.
Properties
CAS No. |
92834-27-0 |
---|---|
Molecular Formula |
C18H20ClN3O4 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
N-[(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;perchlorate |
InChI |
InChI=1S/C18H19N3.ClHO4/c1-18(2)15-11-7-8-12-16(15)21(3)17(18)13-19-20-14-9-5-4-6-10-14;2-1(3,4)5/h4-13H,1-3H3;(H,2,3,4,5) |
InChI Key |
QPLTYYVIMNWDFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=NNC3=CC=CC=C3)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.